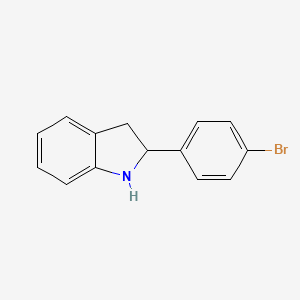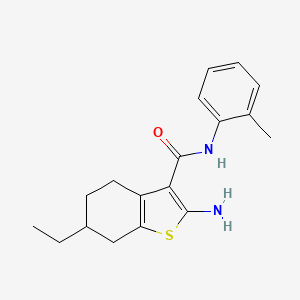
2-(4-Bromofenil)indolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)indoline is a chemical compound that belongs to the indoline family. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromine atom on the phenyl ring at the 4-position makes this compound unique and potentially useful in various chemical and biological applications.
Aplicaciones Científicas De Investigación
2-(4-Bromophenyl)indoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound can be used in the study of biological pathways and mechanisms. It may serve as a probe or inhibitor in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Indoline derivatives have shown promise in antiviral, anticancer, and anti-inflammatory activities.
Industry: In the industrial sector, 2-(4-Bromophenyl)indoline can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 2-(4-bromophenyl)indoline, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . Others have been found to bind selectively with the COX-2 receptor, showing anti-inflammatory activity
Biochemical Pathways
For example, some indole derivatives have been found to inhibit the replication of certain viruses, suggesting an impact on viral replication pathways
Pharmacokinetics
The indoline structure is commonly found in natural and synthetic compounds with medicinal value and is now beginning to be exploited as the basic backbone of various drugs
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects
Action Environment
It is known that the broad application of suzuki–miyaura coupling, a method often used in the synthesis of compounds like 2-(4-bromophenyl)indoline, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-(4-Bromophenyl)indoline may be influenced by the conditions under which it is synthesized and stored.
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)indoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-(4-Bromophenyl)indoline, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
2-(4-Bromophenyl)indoline has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the replication of viruses, the proliferation of cancer cells, and the inflammatory response . These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in downstream signaling pathways and gene expression profiles. The compound’s impact on cellular metabolism can also result in altered energy production and utilization, affecting overall cell function and viability.
Molecular Mechanism
The molecular mechanism of 2-(4-Bromophenyl)indoline involves its interaction with specific biomolecules, leading to various biochemical and cellular effects. At the molecular level, this compound can bind to enzymes and receptors, inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit the activity of certain viral enzymes, preventing viral replication . Additionally, 2-(4-Bromophenyl)indoline can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)indoline can change over time due to factors such as stability, degradation, and long-term cellular effects. The stability of the compound is crucial for its effectiveness, as degradation can lead to the formation of inactive or toxic byproducts. Studies have shown that indole derivatives can remain stable under certain conditions, but their stability can be affected by factors such as temperature, pH, and exposure to light . Long-term effects on cellular function can include changes in cell proliferation, differentiation, and apoptosis, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)indoline can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to vital organs, disruption of metabolic processes, and induction of oxidative stress. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Threshold effects and dose-response relationships can be studied to identify safe and effective dosage ranges.
Metabolic Pathways
2-(4-Bromophenyl)indoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)indoline within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters or binding proteins . Once inside the cells, 2-(4-Bromophenyl)indoline can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of the compound can be influenced by factors such as its chemical properties, interactions with cellular components, and the presence of transporters or binding proteins.
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)indoline can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize in the cytoplasm, nucleus, or mitochondria, where they can interact with specific biomolecules and influence cellular processes. The subcellular localization of 2-(4-Bromophenyl)indoline can determine its accessibility to target enzymes or receptors and its ability to modulate cellular functions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reduction from Indole: One of the traditional methods to prepare indolines, including 2-(4-Bromophenyl)indoline, is through the reduction of indole derivatives. This method involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Intramolecular Diels–Alder Synthesis: This method involves the cycloaddition reaction between a diene and a dienophile within the same molecule, leading to the formation of the indoline ring.
Catalytic Synthesis: Catalytic methods, including the use of transition metal catalysts, can be employed to synthesize indolines. These methods often provide high yields and selectivity.
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)indoline may involve large-scale catalytic synthesis due to its efficiency and scalability. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2-(4-Bromophenyl)indoline can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to modify the indoline ring or the bromophenyl group. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this purpose.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: NaOCH3, sodium ethoxide (NaOEt), and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of 2-(4-Bromophenyl)indoline.
Reduction: Reduced forms of the indoline ring or the bromophenyl group.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylindoline: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
2-(4-Chlorophenyl)indoline: Contains a chlorine atom instead of bromine, which can affect its electronic properties and reactivity.
2-(4-Fluorophenyl)indoline: Contains a fluorine atom, leading to different pharmacokinetic and pharmacodynamic properties.
Uniqueness
2-(4-Bromophenyl)indoline is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing interactions with biological targets. This compound’s unique structure makes it a valuable tool in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-(4-bromophenyl)-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c15-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)16-14/h1-8,14,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDWMUCLJQQMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B1286210.png)

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)


![[2-(4-Morpholinylcarbonyl)phenyl]amine hydrochloride](/img/structure/B1286236.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)



![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)
![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)
